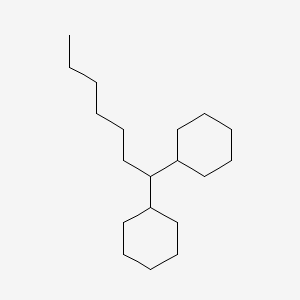

Heptane, 1,1-dicyclohexyl-

Description

Contextualization of Complex Branched and Cycloaliphatic Hydrocarbon Systems in Chemical Science

Complex branched and cycloaliphatic hydrocarbons represent a significant and intricate class of organic compounds that are fundamental to various areas of chemical science. These molecules, characterized by their non-linear carbon skeletons and the presence of one or more ring structures, exhibit a wide range of physical and chemical properties that distinguish them from their linear counterparts. acs.orgtaylorandfrancis.com Alicyclic hydrocarbons, also known as naphthenes, are saturated cyclic structures that can be found in abundance in crude oil, comprising a significant volume of its composition. taylorandfrancis.com Their structures can range from simple rings like cyclopentane (B165970) and cyclohexane (B81311) to more complex, multi-ring systems. taylorandfrancis.com

The study of these complex hydrocarbon systems is driven by their critical role in both fundamental research and industrial applications. dtu.dk In materials science, for instance, cycloaliphatic compounds are recognized for combining the advantageous properties of both linear aliphatic and aromatic compounds, such as thermal stability and processability. rsc.org Their unique structures, including bridged alicyclic hydrocarbons like bicyclo[2.2.1]heptane, contribute to properties such as high density and increased volumetric heating values, making them candidates for high-energy-density fuels. acs.orgd-nb.info The structural complexity of branched and cyclic hydrocarbons, which can exist as numerous isomers and homologues, also presents challenges and opportunities in separation science and analytical chemistry. researchcommons.org The systematic nomenclature of these compounds is well-established, allowing for precise communication among chemists. acs.org Research into these systems often involves not only their synthesis and characterization but also the prediction of their thermophysical properties, which is crucial for their application in areas like lubrication and fuel design. researchgate.netresearchgate.netelsevierpure.com

Significance of Heptane (B126788), 1,1-Dicyclohexyl- in Contemporary Organic and Applied Chemical Research

Heptane, 1,1-dicyclohexyl-, a specific example of a complex cycloaliphatic hydrocarbon, holds notable significance in contemporary chemical research, particularly in the fields of applied organic chemistry and petrochemistry. ontosight.ai Its molecular structure, featuring two cyclohexyl groups attached to the first carbon of a heptane chain, imparts properties that are of considerable interest for specific applications. ontosight.ai

One of the primary areas where Heptane, 1,1-dicyclohexyl- is of importance is in the formulation of lubricants. ontosight.ai The branched nature of its structure contributes to its lubricity, making it a valuable component in applications where low friction is desired. ontosight.ai Its high molecular weight and the presence of the cycloaliphatic rings result in a high boiling point and thermal stability, which are critical properties for lubricants operating under demanding conditions. ontosight.ai The study of such high molecular weight hydrocarbons is essential for developing advanced lubricants and traction fluids. acs.orgrsc.org For example, research into traction fluids has shown that inflexible cycloaliphatic groups can lead to high friction coefficients, a desirable property in certain mechanical systems. rsc.org Heptane, 1,1-dicyclohexyl- is also utilized as an intermediate in the synthesis of other complex hydrocarbons, further highlighting its role as a building block in organic synthesis. ontosight.ai Its inclusion in studies focused on the design of tailor-made blended products, such as lubricant base oils, underscores its relevance in modern chemical engineering. dtu.dk

Scholarly Scope and Research Objectives for Investigations Centered on Heptane, 1,1-Dicyclohexyl-

The scholarly scope of research centered on Heptane, 1,1-dicyclohexyl- and related complex hydrocarbons is primarily focused on the detailed characterization of their physicochemical properties and the development of predictive models for their behavior. A significant research objective is the accurate determination and prediction of the thermodynamic properties of these high molecular weight compounds. osti.gov This includes properties such as vapor pressure, heat of vaporization, and heat capacity, for which experimental data can be sparse. researchgate.netosti.gov

To overcome the challenges associated with experimental measurements for such complex molecules, a key research objective has been the development of group additivity algorithms and molecular simulation techniques. researchgate.netosti.gov These computational methods allow for the estimation of thermodynamic properties based on the molecular structure of the compound. researchgate.netresearchgate.net For instance, Monte Carlo simulations based on potentials like the Anisotropic United Atom (AUA) have been employed to predict the thermodynamic properties of various hydrocarbons, including alkyl-substituted cycloalkanes. researchgate.net The development of such predictive models is crucial for the design of new materials and for process simulation in the chemical industry. elsevierpure.com

Another area of research involves the use of Heptane, 1,1-dicyclohexyl- as a reference compound in analytical techniques such as chromatography. Its well-defined structure and properties can be valuable for calibrating and validating analytical methods aimed at separating complex hydrocarbon mixtures. researchcommons.org Furthermore, understanding the synthesis of such gem-dicyclohexylalkanes, for example through the reaction of cyclohexylmagnesium bromide with a corresponding bromoalkane, is a continuous area of investigation in synthetic organic chemistry. ontosight.ai The overarching goal of these research efforts is to build a comprehensive understanding of the structure-property relationships in complex alicyclic hydrocarbons to enable their targeted application in advanced technologies.

Detailed Research Findings

Physicochemical Properties of Heptane, 1,1-dicyclohexyl-

The following table summarizes key physicochemical properties of Heptane, 1,1-dicyclohexyl-, based on available literature and database information.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₉H₃₆ | - | ontosight.ainist.govnist.gov |

| Molecular Weight | 264.4891 | g/mol | nist.govnist.gov |

| CAS Registry Number | 2090-15-5 | - | nist.govnist.gov |

| IUPAC Name | 1,1-Dicyclohexylheptane | - | nist.govnist.gov |

Thermodynamic Properties of Heptane, 1,1-dicyclohexyl-

The thermodynamic properties of Heptane, 1,1-dicyclohexyl- are crucial for its application in various industrial processes. The table below presents selected thermodynamic data.

| Property | Value | Unit | Source(s) |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -12030.50 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 25.11 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 58.36 | kJ/mol | chemeo.com |

| Normal melting (fusion) point (Tfus) | 241.48 | K | nist.gov |

| Normal Boiling Point Temperature (Tboil) | 589.66 | K | chemeo.com |

| Critical Temperature (Tc) | 774.52 | K | chemeo.com |

| Critical Pressure (Pc) | 1450 | kPa | chemeo.com |

Structure

3D Structure

Properties

CAS No. |

2090-15-5 |

|---|---|

Molecular Formula |

C19H36 |

Molecular Weight |

264.5 g/mol |

IUPAC Name |

1-cyclohexylheptylcyclohexane |

InChI |

InChI=1S/C19H36/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h17-19H,2-16H2,1H3 |

InChI Key |

HPTHOHVOEWQDAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Heptane, 1,1 Dicyclohexyl

Established Reaction Mechanisms for 1,1-Dicyclohexylalkane Formation

The formation of 1,1-dicyclohexylalkanes, including Heptane (B126788), 1,1-dicyclohexyl-, relies on established and well-documented reaction mechanisms in organic synthesis. These classical methods involve either the formation of carbon-carbon bonds using organometallic reagents or the saturation of unsaturated precursors through catalytic processes.

A primary and effective method for synthesizing Heptane, 1,1-dicyclohexyl- is through a Grignard reaction. This approach involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with a suitable electrophile. Specifically, the synthesis can be accomplished by reacting cyclohexylmagnesium bromide with 1-bromoheptane (B155011) in the presence of a catalyst. rsc.org The general mechanism of the Grignard reaction involves the nucleophilic attack of the organomagnesium compound on an electrophilic carbon center. mpg.demt.com

The formation of the Grignard reagent itself is a critical first step, where magnesium metal inserts into the carbon-halogen bond of an alkyl halide, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.compnas.org Everything must be scrupulously dry, as Grignard reagents are strong bases and will react with water, which would quench the reagent and form an alkane. pnas.org

In the context of synthesizing Heptane, 1,1-dicyclohexyl-, a potential two-step pathway can be envisioned. First, a Grignard reagent is prepared from bromocyclohexane. This reagent then reacts with dicyclohexyl ketone. The resulting tertiary alcohol is subsequently reduced to yield the final alkane product. A more direct, albeit challenging, route is the cross-coupling of a Grignard reagent with an alkyl halide, which often requires a transition metal catalyst. For long-chain alkyl halides, iron-catalyzed cross-coupling reactions have shown promise. thieme-connect.de For instance, the reaction of phenylmagnesium bromide with cycloheptyl bromide can be achieved in high yield using an iron(III) chloride catalyst. thieme-connect.de

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Bromocyclohexane | Mg metal, Diethyl ether or THF, Dry conditions | Cyclohexylmagnesium bromide | pnas.org |

| 2 | Cyclohexylmagnesium bromide, 1-Bromoheptane | Transition metal catalyst (e.g., Fe, Ni, Cu-based) | Heptane, 1,1-dicyclohexyl- | rsc.orgthieme-connect.deresearchgate.net |

Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce unsaturated functional groups, such as alkenes and aromatic rings, to saturated alkanes. acs.org This process is a key method for producing dicyclohexylalkanes from their corresponding diphenylalkane precursors. acs.org The reaction involves treating the unsaturated substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. researchgate.net

The general mechanism occurs on the surface of the catalyst. Both the hydrogen and the unsaturated compound are adsorbed onto the metal surface, which facilitates the transfer of hydrogen atoms to the carbons of the double bonds. acs.org Commonly used catalysts are finely divided metals from Group 10, such as palladium (often supported on carbon, Pd/C), platinum (often as platinum(IV) oxide, Adams' catalyst), and nickel (often as Raney nickel). acs.orgappliedcatalysts.com

For the synthesis of Heptane, 1,1-dicyclohexyl-, a suitable precursor would be 1,1-diphenylheptane (B73649) or a related unsaturated analogue. The complete hydrogenation of the two phenyl rings requires forcing conditions, such as elevated temperature and pressure, and an active catalyst like ruthenium-on-alumina. researchgate.net For example, the hydrogenation of dibenzo-18-crown-6 (B77160) to dicyclohexyl-18-crown-6 is performed at 100°C and approximately 70 atm of hydrogen pressure using a ruthenium catalyst. researchgate.net Similarly, the synthesis of phenylcyclohexane (B48628) can be achieved through the catalytic hydrogenation of biphenyl. chemistryforsustainability.org The choice of catalyst and reaction conditions is crucial to ensure complete saturation of the aromatic rings without causing cleavage of the carbon-carbon bonds.

| Catalyst | Support | Typical Substrates | Reference |

|---|---|---|---|

| Palladium | Carbon (Pd/C) | Alkenes, Alkynes, Nitro groups | acs.orgappliedcatalysts.com |

| Platinum (as PtO₂) | None (used as oxide) | Alkenes, Aromatic compounds | acs.org |

| Nickel (Raney) | None (alloy-derived) | Alkenes, Aromatic compounds | acs.org |

| Ruthenium | Alumina (Ru/Al₂O₃) | Aromatic rings (forcing conditions) | researchgate.net |

Development of Novel Synthetic Strategies and Mechanistic Investigations

Recent research has focused on developing more efficient, selective, and robust methods for carbon-carbon bond formation, which are applicable to the synthesis of complex molecules like Heptane, 1,1-dicyclohexyl-. Novel catalytic systems are being explored to overcome the limitations of traditional cross-coupling reactions, especially when dealing with less reactive alkyl halides or sterically demanding substrates.

One innovative approach involves a nickel-catalyzed four-component coupling reaction of alkyl halides, aryl Grignard reagents, and two molecules of a 1,3-diene. rsc.org This method creates complex products by assembling multiple simple precursors in a single operation. Mechanistic studies propose that the reaction proceeds through an anionic bis(π-allyl)nickel complex, which acts as a key intermediate. rsc.org The steric properties of the Grignard reagent can influence the reaction pathway, selectively favoring the desired multicomponent coupling over a simple cross-coupling. rsc.org

Iron-catalyzed cross-coupling reactions have also emerged as a more practical and economical alternative to palladium or nickel for coupling alkyl halides with Grignard reagents. thieme-connect.de These reactions can effectively couple both primary and secondary alkyl halides with aryl Grignard reagents. The addition of ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to be crucial for achieving high yields of the cross-coupling product and suppressing side reactions like elimination. thieme-connect.de

Mechanistic investigations into the Grignard reaction itself continue to refine our understanding. The long-standing debate between a polar (nucleophilic addition) mechanism and a single-electron transfer (SET) radical pathway is being clarified through advanced computational and experimental studies. acs.org It is now understood that the pathway can depend on the substrate; for example, reactions with benzaldehyde (B42025) tend to follow a nucleophilic addition path, while reactions with more sterically hindered ketones like benzophenone (B1666685) can involve a radical mechanism. acs.org This knowledge is vital for predicting reactivity and controlling outcomes in the synthesis of sterically congested molecules like Heptane, 1,1-dicyclohexyl-.

Optimization of Catalytic and Non-Catalytic Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is paramount to maximize the yield and selectivity of the desired product while minimizing side reactions and waste. This is particularly true for the synthesis of Heptane, 1,1-dicyclohexyl-, whether through Grignard chemistry or catalytic hydrogenation.

For Grignard reagent-mediated reactions, several factors can be fine-tuned. numberanalytics.com The choice of solvent is critical; while diethyl ether is classic, tetrahydrofuran (THF) offers a higher boiling point and can improve the solubility and reactivity of the Grignard reagent. numberanalytics.com Temperature control is also essential, as higher temperatures can lead to side reactions, while lower temperatures can slow the reaction rate excessively. numberanalytics.com Efficient stirring is necessary to ensure good contact between the reactants, especially given the heterogeneous nature of Grignard reagent formation. numberanalytics.com For challenging cross-coupling reactions, such as those involving long-chain alkyl halides, catalyst optimization is key. This includes screening different transition metal catalysts (e.g., Ni, Pd, Cu, Fe) and ligands to find a system that favors the desired cross-coupling over side reactions like β-hydride elimination. researchgate.netnih.gov

| Parameter | Options/Considerations | Impact | Reference |

|---|---|---|---|

| Solvent | Diethyl ether, Tetrahydrofuran (THF), Toluene | Solubility, Reactivity, Boiling Point | numberanalytics.com |

| Temperature | Typically -78°C to reflux | Reaction rate, Selectivity, Side reactions | numberanalytics.com |

| Catalyst (for cross-coupling) | Fe, Ni, Pd, Cu complexes; Ligand choice | Yield, Selectivity, Substrate scope | rsc.orgthieme-connect.deresearchgate.net |

| Reaction Time | Varies with substrate and conditions | Ensures complete conversion | numberanalytics.com |

In catalytic hydrogenation, optimization focuses on the catalyst system and the physical reaction parameters. numberanalytics.com The choice of metal (e.g., Pd, Pt, Ni, Ru) and support (e.g., carbon, alumina) dramatically affects activity and selectivity. appliedcatalysts.com Catalyst performance can be further enhanced by adding promoters or modifying the support to improve metal dispersion. appliedcatalysts.com Reaction conditions such as hydrogen pressure, temperature, and solvent composition must be carefully controlled. numberanalytics.comresearchgate.net For example, hydrogenating aromatic rings to cyclohexyl groups typically requires higher pressures and temperatures than simple alkene hydrogenation. researchgate.net Response surface methodology and high-throughput experimentation are modern techniques used to systematically optimize these multiple variables to achieve the highest conversion and selectivity for the desired saturated product. numberanalytics.comresearchgate.net

Principles of Sustainable Synthesis in the Production of Heptane, 1,1-Dicyclohexyl-

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pnas.org Applying these principles to the production of Heptane, 1,1-dicyclohexyl-, which can be a component in lubricants, is crucial for minimizing environmental impact. researchgate.nettandfonline.com

A key principle is the use of renewable feedstocks. researchgate.net While traditionally derived from petroleum, there is growing interest in synthesizing lubricants and high molecular weight alkanes from bio-based sources like sugars or vegetable oils. acs.orgchemistryforsustainability.org This involves developing new catalytic pathways to convert biomass-derived molecules into the desired hydrocarbon structures. rsc.org

Atom economy, which measures how much of the reactants end up in the final product, is another core concept. rsc.org Catalytic reactions, such as the catalytic hydrogenation route, are inherently more atom-economical than stoichiometric reactions. researchgate.net The use of catalysts is preferred over stoichiometric reagents (like those in some classical organic reactions) because they are used in small amounts and can often be recycled and reused, reducing waste. rsc.orgresearchgate.net

The choice of solvent is also a major consideration for sustainability. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents, such as water, supercritical fluids, or even solvent-free conditions. pnas.orgtext2fa.ir For a non-polar product like Heptane, 1,1-dicyclohexyl-, using recyclable non-volatile hydrocarbon solvents or developing reaction conditions in aqueous media (e.g., "on-water" reactions) represent sustainable alternatives. pnas.orgresearchgate.net

Finally, process optimization to improve energy efficiency and reduce waste is a cornerstone of sustainable synthesis. This involves designing processes that run at lower temperatures and pressures, simplifying separation and purification steps, and choosing catalysts that are highly active and long-lasting to minimize the energy and materials consumed per kilogram of product. rsc.orgtext2fa.ir

Formation Mechanisms of Heptane, 1,1 Dicyclohexyl in Thermochemical Degradation Processes

Pathways of Formation During Non-Catalytic Pyrolysis of Polyolefinic Materials

In the absence of a catalyst, the thermal degradation of polyolefins proceeds primarily through free-radical chain reactions. The high temperatures employed in non-catalytic pyrolysis provide the necessary energy to initiate the cleavage of the polymer backbone.

Free Radical Chain Scission and Associated Propagation Mechanisms

The initial step in the non-catalytic pyrolysis of polyolefins is the random scission of C-C bonds within the polymer chain, leading to the formation of primary free radicals. nih.gov This initiation is followed by a series of propagation steps, including intermolecular and intramolecular hydrogen transfer, as well as β-scission, which result in the formation of a variety of smaller hydrocarbon radicals. mdpi.com These reactions lead to a broad distribution of linear alkanes and alkenes. acs.orgnih.gov

While the direct formation of Heptane (B126788), 1,1-dicyclohexyl- is not a primary pathway in non-catalytic pyrolysis, the process generates the necessary precursors. The complex mixture of hydrocarbons produced can include species that may subsequently react to form more complex structures, although the yields of such reactions are typically low under these conditions.

Intramolecular and Intermolecular Hydrogen Transfer Reactions Leading to Cycloalkanes

The formation of cyclic compounds during non-catalytic pyrolysis is less common than that of linear and branched hydrocarbons. However, intramolecular hydrogen transfer reactions can lead to the cyclization of long-chain radicals, forming cycloalkanes. nih.gov For a molecule like Heptane, 1,1-dicyclohexyl- to form, it would likely require the secondary reactions of smaller cyclic species. For instance, cyclohexyl radicals could potentially be formed through the cyclization of a C6 radical followed by hydrogen abstraction. Subsequent reactions of these cyclohexyl radicals with other hydrocarbon fragments, such as a heptyl radical, would be necessary. However, the probability of such specific radical combinations in the gas phase is low, making this a minor pathway in non-catalytic pyrolysis.

Mechanistic Elucidation Under Catalytic Pyrolysis Conditions

The introduction of solid acid catalysts dramatically alters the reaction pathways and product distribution in polyolefin pyrolysis. Catalysts provide active sites that facilitate the formation of carbocations, which are key intermediates in the formation of a variety of hydrocarbons, including cycloalkanes. chinesechemsoc.org

Influence of Heterogeneous Catalysts (e.g., Y-Zeolite, FCC, Sulfated Zirconia) on Product Distribution

Heterogeneous catalysts like Y-zeolite, Fluid Catalytic Cracking (FCC) catalysts, and sulfated zirconia are widely used to enhance the cracking of polyolefins and to control the product selectivity. researchgate.netrsc.org These catalysts possess acidic sites that promote the formation of carbenium ions, leading to a more controlled cracking process and the formation of valuable products such as gasoline-range hydrocarbons. psu.eduwikipedia.org

The product distribution is highly dependent on the catalyst's properties, such as acid strength, pore size, and shape selectivity. nih.gov For example, zeolites with larger pores, like Y-zeolite, can accommodate the formation of bulkier molecules, which could be a factor in the synthesis of substituted cycloalkanes. FCC catalysts, which often contain Y-zeolite, are designed to produce high-octane gasoline, which includes branched alkanes, aromatics, and cycloalkanes. psu.eduwikipedia.org

The following table provides a general overview of the product distribution influenced by different catalysts during polyolefin pyrolysis.

| Catalyst | Primary Products | Secondary Products | Reference |

| Y-Zeolite | Gasoline-range hydrocarbons, light olefins | Aromatics, coke | |

| FCC Catalyst | High-octane gasoline (branched alkanes, aromatics, cycloalkanes) | Light gases, coke | psu.eduwikipedia.org |

| Sulfated Zirconia | Isomerized products, light alkanes | Olefins | researchgate.net |

Role of Carbenium Ion and Hydride Ion Abstraction Mechanisms in Cycloalkane Formation

Under catalytic conditions, the formation of cycloalkanes is believed to proceed through a carbenium ion mechanism. mdpi.com The process is initiated by the protonation of an olefin or the abstraction of a hydride ion from an alkane on the acid sites of the catalyst, forming a carbenium ion. digitellinc.com

The formation of a dicyclohexyl structure, such as in Heptane, 1,1-dicyclohexyl-, would likely involve the alkylation of a cyclohexyl-containing species. A plausible pathway could involve the formation of a cyclohexyl carbenium ion, which then acts as an electrophile, attacking a C7 olefin. Alternatively, a heptyl carbenium ion could alkylate a cyclohexene (B86901) molecule. These reactions are facilitated by the acidic nature of the catalyst, which stabilizes the carbocation intermediates.

Hydride abstraction is another key step in these catalytic cycles. digitellinc.com A carbenium ion can abstract a hydride from a neutral alkane molecule, propagating the chain reaction and leading to the formation of a new carbenium ion and a stable alkane. This process is crucial for the isomerization and cracking reactions that ultimately lead to the diverse product slate observed in catalytic pyrolysis.

Control of Reaction Pathways for Targeted Cycloaliphatic Hydrocarbon Synthesis

The selective synthesis of specific cycloaliphatic hydrocarbons from polyolefin pyrolysis is a significant challenge due to the complexity of the reaction network. However, by carefully selecting the catalyst and optimizing the reaction conditions, it is possible to influence the product distribution towards the desired compounds.

For the targeted synthesis of a molecule like Heptane, 1,1-dicyclohexyl-, a bifunctional catalyst with both acidic and hydrogenation functions could be beneficial. The acidic sites would promote the cracking and cyclization reactions, while the metal sites could facilitate hydrogenation, leading to the formation of saturated cycloalkanes. The choice of catalyst pore structure is also critical to accommodate the formation of the bulky dicyclohexyl structure and prevent secondary cracking of the desired product.

Further research into catalyst design and process optimization is necessary to enhance the selective formation of high-value cycloaliphatic hydrocarbons from the thermochemical degradation of polyolefinic materials.

Kinetic and Thermochemical Aspects Governing Heptane, 1,1-Dicyclohexyl- Formation

The formation of Heptane, 1,1-dicyclohexyl- during thermochemical degradation processes is governed by a complex interplay of kinetic and thermodynamic factors. While direct experimental studies on the formation of this specific compound are scarce, a plausible mechanism can be constructed based on fundamental principles of free-radical chemistry. This mechanism involves initiation, propagation, and termination steps, each with its own kinetic and thermochemical characteristics. The thermochemical degradation of larger hydrocarbon molecules, such as those found in polymers like polyethylene (B3416737), can serve as a source for the necessary radical species.

A probable pathway for the formation of Heptane, 1,1-dicyclohexyl- involves the following key steps:

Initiation: Homolytic cleavage of C-H bonds in cyclohexane (B81311), which may be present as a solvent or a degradation product, to form cyclohexyl radicals.

Propagation: Addition of a cyclohexyl radical to a C7 alkene (e.g., 1-heptene), another likely product of hydrocarbon degradation, to form a secondary alkyl radical.

Termination: Recombination of the resulting substituted heptyl radical with another cyclohexyl radical to yield the final product, Heptane, 1,1-dicyclohexyl-.

Initiation: Formation of Cyclohexyl Radicals

The initial step in many thermochemical degradation processes is the formation of free radicals through the homolytic cleavage of covalent bonds. In a system containing cyclohexane, the weakest C-H bonds are susceptible to breaking at elevated temperatures, leading to the formation of cyclohexyl radicals. The bond dissociation energy (BDE) for a secondary C-H bond in cyclohexane is approximately 100 kcal/mol.

Propagation: Radical Addition to an Alkene

Once formed, the highly reactive cyclohexyl radical can add across the double bond of an alkene. In the context of forming a heptane derivative, 1-heptene (B165124) is a plausible reactant. This addition reaction is typically exothermic and proceeds with a relatively low activation energy. The regioselectivity of this addition favors the formation of the more stable secondary radical on the heptene (B3026448) chain.

The thermodynamics of this addition step can be estimated from the enthalpies of formation of the reactants and products. The barriers for the addition of radicals to C=C double bonds are largely influenced by the exothermicity of the reaction.

Termination: Radical Recombination

The final step in the proposed mechanism is the recombination of two radicals. In this case, the (1-cyclohexyl)heptyl radical formed in the propagation step combines with another cyclohexyl radical. Radical recombination reactions are generally characterized by very low activation energies and are often diffusion-controlled, especially in the liquid phase. The rate of this termination step is therefore expected to be very high.

An important competing reaction at this stage is the self-recombination of cyclohexyl radicals to form bicyclohexyl. The kinetics of this self-reaction have been studied, and the rate constant exhibits a negative temperature dependence. At 305 K, the fraction of disproportionation for cyclohexyl radicals is approximately 41%, with the remainder being recombination.

The following tables summarize key kinetic and thermochemical data relevant to the proposed formation mechanism of Heptane, 1,1-dicyclohexyl-.

Interactive Table: Kinetic Data for Key Reaction Steps

| Reaction | Rate Constant (k) | Temperature (K) | Activation Energy (Ea) | Notes |

| Cyclohexyl + Cyclohexyl → Bicyclohexyl | k = 2.8 x 10⁻¹² exp(+542/T) cm³ molecule⁻¹ s⁻¹ | 303-520 | Negative | Recombination channel of cyclohexyl radical self-reaction. |

| Cyclohexyl + Cyclohexyl → Cyclohexane + Cyclohexene | k = 2.0 x 10⁻¹² exp(+542/T) cm³ molecule⁻¹ s⁻¹ | 303-520 | Negative | Disproportionation channel of cyclohexyl radical self-reaction. |

Interactive Table: Thermochemical Data for Relevant Compounds

| Compound | Formula | ΔfH°(gas) (kJ/mol) | ΔfG°(gas) (kJ/mol) |

| Heptane | C₇H₁₆ | -187.81 | 8.06 |

| 1-Heptene | C₇H₁₄ | -62.3 | 96 |

| Cyclohexane | C₆H₁₂ | -123.1 | 31.8 |

Advanced Analytical and Spectroscopic Characterization Methodologies for Heptane, 1,1 Dicyclohexyl

Application of Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Identification and Quantification in Complex Product Streams

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) stands as a powerful analytical technique for the characterization of complex, non-volatile, and insoluble materials. shimadzu.com By subjecting a sample to thermal degradation in an inert atmosphere, larger molecules are broken down into smaller, more volatile fragments that can be separated by gas chromatography and identified by mass spectrometry. shimadzu.comeag.com This method is particularly useful for analyzing polymeric materials, rubbers, resins, and complex hydrocarbon mixtures where direct injection into a GC/MS system is not feasible. shimadzu.comfilab.fr

Development and Optimization of Py-GC/MS Methodologies for Dicyclohexylalkanes

The successful analysis of dicyclohexylalkanes, including Heptane (B126788), 1,1-dicyclohexyl-, using Py-GC/MS hinges on the careful development and optimization of the analytical method. mdpi.com Key parameters that require optimization include the pyrolysis temperature, heating rate, and the chromatographic conditions.

The pyrolysis temperature is a critical factor, as it must be high enough to induce fragmentation but not so high as to cause excessive or uninformative degradation. chromatographyonline.com Temperatures in the range of 500–800 °C are commonly employed for the pyrolysis of large molecules. chromatographyonline.com Step-wise or programmed temperature pyrolysis can be utilized to progressively uncover thermal fragmentation pathways. chromatographyonline.com Near-instantaneous heating of the sample is preferred to ensure reproducible results and minimize band broadening during injection into the gas chromatograph. eag.comchromatographyonline.com

The gas chromatography conditions, such as the column type, temperature program, and carrier gas flow rate, must be optimized to achieve adequate separation of the resulting pyrolyzates. A high-resolution capillary column is typically used to separate the complex mixture of hydrocarbon fragments generated during pyrolysis.

For quantitative analysis, the development of calibration standards is crucial. This can be challenging for complex mixtures, but the use of internal standards and careful method validation can provide reliable quantitative data. mdpi.com

Advanced Deconvolution and Interpretation of Mass Spectral Fragmentation Patterns

The mass spectrum of Heptane, 1,1-dicyclohexyl- and its pyrolyzates provides a wealth of structural information. The molecular ion peak, if observable, confirms the molecular weight of the compound. savemyexams.com The fragmentation pattern, which arises from the cleavage of chemical bonds within the molecule upon electron ionization, serves as a fingerprint for the compound's structure. scienceready.com.au

For dicyclohexylalkanes, characteristic fragmentation patterns involve the loss of alkyl chains and the fragmentation of the cyclohexyl rings. The interpretation of these patterns can be complex, but a systematic analysis of the mass-to-charge (m/z) ratios of the fragment ions allows for the deduction of the original structure. scienceready.com.audocbrown.info The base peak, which is the most abundant ion in the spectrum, and other prominent peaks are key to this interpretation. docbrown.info For instance, in the mass spectrum of cyclohexene (B86901), a common fragment from cyclic alkanes, the base peak is at m/z 67, corresponding to the [C₅H₇]⁺ ion. docbrown.info The loss of an ethene molecule (mass change of 28) is also a common fragmentation pathway for cyclic systems. docbrown.info

Advanced deconvolution algorithms can be employed to separate the mass spectra of co-eluting components, which is often necessary when analyzing complex pyrograms. These algorithms, combined with mass spectral libraries, aid in the identification of individual components in the mixture.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy) for Structural Feature Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the structural features of molecules by probing their vibrational modes. researchgate.netamericanpharmaceuticalreview.com These techniques are complementary and can be used to identify specific functional groups and structural elements within a molecule. researchgate.netmt.com

Correlation of Characteristic Vibrational Modes with Alicyclic and Aliphatic Structural Elements

The infrared spectrum of an alkane, such as Heptane, 1,1-dicyclohexyl-, is characterized by absorptions corresponding to C-H stretching and bending vibrations. libretexts.org

C-H Stretching: Alkanes typically show C-H stretching frequencies in the range of 2850-3000 cm⁻¹. libretexts.org In sterically strained cyclic compounds, these frequencies can shift to slightly higher values. davuniversity.org

C-H Bending: Methyl (CH₃) and methylene (B1212753) (-CH₂-) groups exhibit characteristic C-H bending vibrations between 1400 cm⁻¹ and 1470 cm⁻¹. libretexts.org Methyl groups also display a weaker band near 1380 cm⁻¹. libretexts.org For unstrained cycloalkanes, methylene scissoring bands are observed at slightly lower wavenumbers compared to their acyclic counterparts (e.g., 1448 cm⁻¹ in cyclohexane (B81311) versus 1470 cm⁻¹ in hexane). davuniversity.org

C-C Stretching: The C-C stretching absorptions have variable frequencies and are generally weak. libretexts.org

The "fingerprint" region of the infrared spectrum, typically between 1250 cm⁻¹ and 675 cm⁻¹, is associated with complex molecular vibrations and is highly characteristic of a particular molecule, aiding in its definitive identification. libretexts.org

Raman spectroscopy provides complementary information. While C-H stretching vibrations are also observed, other vibrations, such as those of the carbon skeleton, can be more prominent. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the hydrocarbon backbone of Heptane, 1,1-dicyclohexyl-. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. wikipedia.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule. wikipedia.orglibretexts.org The most common types of NMR used for organic compounds are ¹H and ¹³C NMR. wikipedia.org

For Heptane, 1,1-dicyclohexyl-, ¹H NMR spectroscopy would reveal the different types of protons present in the molecule, including those on the cyclohexyl rings and the heptyl chain. The chemical shift of each proton signal provides information about its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between adjacent protons gives rise to splitting patterns that reveal the connectivity of the atoms. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shift of each signal indicates the type of carbon (e.g., CH₃, CH₂, CH, or quaternary). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between these carbon types. organicchemistrydata.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and between protons and carbons, respectively, providing unambiguous structural assignment. libretexts.org

Integration of Multi-Modal Analytical Techniques for Robust Compound Identification and Purity Assessment

A single analytical technique is often insufficient for the complete and unambiguous characterization of a complex molecule like Heptane, 1,1-dicyclohexyl-, especially when it is part of a complex mixture. A multi-modal approach, integrating data from several complementary techniques, provides a much more robust and reliable identification and purity assessment. researchgate.netgoogle.com

For instance, Py-GC/MS can be used to identify and quantify the compound in a complex matrix. shimadzu.com The mass spectral data provides the molecular weight and key fragmentation information. FTIR and Raman spectroscopy can then be used to confirm the presence of the characteristic alicyclic and aliphatic structural elements. mt.comlibretexts.org Finally, NMR spectroscopy can provide the definitive structural elucidation, confirming the connectivity of all atoms in the molecule. wikipedia.org

By combining the strengths of these different analytical methodologies, a comprehensive and confident characterization of Heptane, 1,1-dicyclohexyl- can be achieved. This integrated approach is essential for quality control, process monitoring, and research applications where a thorough understanding of the chemical composition is critical.

Role and Academic Applications of Heptane, 1,1 Dicyclohexyl in Chemical Engineering and Materials Science

Intermediate in the Synthesis of Higher-Order Complex Hydrocarbons

Heptane (B126788), 1,1-dicyclohexyl- serves as a valuable intermediate in the synthesis of more complex hydrocarbon structures. ontosight.ai Its synthesis can be achieved through methods such as the reaction of cyclohexylmagnesium bromide with 1-bromoheptane (B155011). ontosight.ai

Precursor Chemistry for Architecturally Defined Branched and Alicyclic Molecules

The dicyclohexylheptane structure is a key building block for creating larger, architecturally defined molecules. Its branched and alicyclic nature makes it a suitable precursor for producing complex hydrocarbons with tailored properties. ontosight.ai These larger molecules are of interest for applications requiring high molecular weight and specific three-dimensional structures.

Component in Advanced Lubricant Formulations: Molecular Basis for Tribological Performance

The tribological performance of a lubricant, its ability to reduce friction and wear between interacting surfaces, is fundamentally linked to the molecular structure of its components. Heptane, 1,1-dicyclohexyl- is utilized in advanced lubricant formulations due to its favorable properties. ontosight.ai

Structure-Lubricity Relationships and Viscoelastic Behavior at the Molecular Level

The relationship between a molecule's structure and its lubricity is a key area of research in tribology. For dicyclohexylalkanes like Heptane, 1,1-dicyclohexyl-, the presence of the bulky cyclohexyl groups contributes to its effectiveness as a lubricant. ontosight.airesearchgate.net Research on similar dicyclic compounds has shown that factors such as molecular stiffness, size, and alkyl chain length are critical in determining the friction characteristics under elastohydrodynamic lubrication conditions. researchgate.net Specifically, a higher traction coefficient, which is desirable in certain applications, is associated with greater molecular stiffness and a larger molecular size. researchgate.net The viscoelastic properties of a lubricant, which describe its combined viscous and elastic behavior under shear, are also crucial. The total energy loss in a lubricated system is dependent on the lubricant's viscosity and chemical composition. researchgate.net

Research into Interfacial Phenomena and Boundary Lubrication Mechanisms

Boundary lubrication occurs when a thin, molecular layer of lubricant is the primary substance preventing direct surface-to-surface contact. aps.org The study of interfacial phenomena in this regime is critical for understanding lubricant performance. rpi.edu Research in this area investigates the behavior of thin liquid films and the forces between surfaces at the nanoscale. rpi.edunih.gov The formation of a boundary lubrication film is influenced by the chemical properties of the lubricant and the surfaces, and can be affected by external factors like electric fields. mdpi.com The effectiveness of the lubrication is dependent on the shear stress of this boundary film. mdpi.com

Chemical Valorization of Polymeric Waste Materials: Contribution to Sustainable Feedstocks

The thermal decomposition of plastic waste, known as pyrolysis, is a promising method for converting it into valuable chemical feedstocks. mdpi.com This process breaks down long polymer chains into a mixture of smaller hydrocarbon molecules, which can then be used to produce fuels and other chemical products. mdpi.comnih.gov

Analysis of Heptane, 1,1-Dicyclohexyl- as a Valuable Component in Pyrolysis-Derived Liquid Hydrocarbon Fractions

Analysis of the liquid hydrocarbon fractions produced from the pyrolysis of certain plastic wastes has identified Heptane, 1,1-dicyclohexyl- as a potential component. mdpi.comresearchgate.net For instance, in a study on the pyrolysis of post-consumer plastic waste, Heptane, 1,1-dicyclohexyl- was detected in the liquid product from the pyrolysis of a landfill liner material, which was identified as polyethylene (B3416737). mdpi.comresearchgate.net The presence of such complex, high-molecular-weight hydrocarbons in pyrolysis oils highlights the potential to produce valuable chemical intermediates from waste plastics, contributing to a more circular economy. The composition of the pyrolysis oil can be influenced by the type of plastic waste and the process conditions, including the use of catalysts. osti.govresearchgate.net

Integration into Circular Economy Concepts for Polymer Recycling

The integration of Heptane, 1,1-dicyclohexyl- into circular economy frameworks is primarily linked to its formation during the chemical recycling of post-consumer plastic wastes through pyrolysis. Pyrolysis is a thermal decomposition process that breaks down long-chain polymers into a mixture of smaller hydrocarbon molecules in the absence of oxygen. This process is a key strategy for converting plastic waste, which is often difficult to recycle mechanically, into valuable chemical feedstocks and fuels.

Heptane, 1,1-dicyclohexyl- has been identified as a component in the liquid product, often termed pyrolysis oil, derived from the catalytic pyrolysis of polyolefin-based materials. mdpi.comresearchgate.net Specifically, studies involving the pyrolysis of landfill liner plastic waste, which is compositionally similar to polyethylene (PE), have detected its presence. mdpi.comresearchgate.netpsecommunity.org

During the catalytic pyrolysis of these plastic wastes, typically using catalysts such as Y-zeolite, a complex mixture of hydrocarbons is produced. mdpi.comresearchgate.net The composition of this mixture is highly dependent on factors like the type of plastic feedstock, the catalyst used, and the pyrolysis temperature. mdpi.comresearchgate.net The formation of Heptane, 1,1-dicyclohexyl- is part of a series of complex reactions that include polymer chain scission, cyclization, and hydrogen transfer reactions. psecommunity.org

The resulting pyrolysis oil, containing compounds like Heptane, 1,1-dicyclohexyl-, can be utilized in several ways that align with the principles of a circular economy:

Feedstock for New Plastics: The oil can be used in a steam cracker to produce alkenes, which are the fundamental building blocks for manufacturing new plastics. mdpi.com

Fuel Blending: The liquid product has potential to be blended with conventional fuels for direct use, for instance, as an aviation range fuel. mdpi.comresearchgate.net

The presence of Heptane, 1,1-dicyclohexyl- and other cyclic and branched alkanes in the pyrolysis oil is significant for its fuel properties. These compounds can influence characteristics such as cetane number, viscosity, and energy content.

Table 1: Detection of Heptane, 1,1-dicyclohexyl- in Pyrolysis of Landfill Liner Plastic Waste

| Plastic Waste Source | Pyrolysis Condition | Compound | Formula | Molecular Weight | Relative Abundance (%) |

| Landfill Liner | Catalytic (Y-zeolite) | Heptane, 1,1-dicyclohexyl- | C19H36 | 264 | 0.20 |

Source: Adapted from Moinuddin et al., 2022 mdpi.comresearchgate.net

Computational Product Design Methodologies Incorporating Heptane, 1,1-Dicyclohexyl- as a Target Component

In the realm of chemical product design, computational methodologies are increasingly employed to develop novel formulations with specific desired properties. Heptane, 1,1-dicyclohexyl- has been identified as a potential target component in such computer-aided design frameworks, particularly for the creation of tailor-made blended liquid products like synthetic fuels and lubricants. dtu.dk

The objective of these computational tools is to systematically navigate the vast design space of chemical mixtures to identify optimal blends that meet a predefined set of performance criteria. dtu.dk This approach is a significant advancement from traditional trial-and-error formulation methods.

The process typically involves the following stages:

Component Selection: A database of potential chemical components is established. Heptane, 1,1-dicyclohexyl- is included in such databases as a candidate molecule for fuel and lubricant formulations. dtu.dk

Property Prediction: The physicochemical properties of the individual components and their mixtures are predicted using various models, such as group contribution methods.

Mixture Design: Algorithms are used to generate and evaluate different blend compositions to find those that satisfy the desired product specifications (e.g., viscosity, flash point, boiling range).

The inclusion of Heptane, 1,1-dicyclohexyl- in these computational design methodologies highlights its relevance as a component that can contribute to achieving specific performance targets in blended products. Its high molecular weight and dicyclic structure can impart desirable properties to fuel and lubricant formulations.

Table 2: Heptane, 1,1-dicyclohexyl- as a Component in a Database for Tailor-Made Blended Products

| Compound Number | Compound Name | CAS Registry Number |

| 18 | Heptane, 1,1-dicyclohexyl- | 002090-15-5 |

Source: Adapted from Yunus, N. A. B., 2014 dtu.dk

This systematic approach to product design, which incorporates a diverse range of molecules including Heptane, 1,1-dicyclohexyl-, is crucial for accelerating the development of new and improved chemical products in a more efficient and knowledge-driven manner.

Theoretical and Computational Chemistry Studies of Heptane, 1,1 Dicyclohexyl

Molecular Conformation and Stereochemical Analysis through Computational Modeling

The conformational landscape of Heptane (B126788), 1,1-dicyclohexyl- is inherently complex due to the flexibility of the two cyclohexane (B81311) rings and the heptyl chain, all connected to a central quaternary carbon. Understanding the preferred three-dimensional arrangements of this molecule is crucial as they dictate its physical properties, such as its packing in the condensed phase and its interaction with other molecules.

Computational modeling, particularly through methods like molecular mechanics (MM) and quantum mechanics (QM), is the primary tool for exploring this landscape. A systematic conformational search would be the first step, often employing algorithms like Monte Carlo Multiple Minimum (MCMM) or molecular dynamics (MD) simulations at elevated temperatures to overcome rotational barriers and explore a wide range of possible conformations. nih.govnih.gov

For Heptane, 1,1-dicyclohexyl-, the key degrees of freedom include:

Ring Pucker: Each cyclohexane ring can adopt several conformations, with the chair form being the most stable, followed by twist-boat and boat forms. The presence of the bulky heptyl group and the other cyclohexyl ring as substituents will influence the energy barriers for ring inversion. sapub.org

Torsional Angles of the Heptyl Chain: The seven-carbon chain has multiple rotatable C-C bonds, leading to a vast number of potential staggered and gauche arrangements. pressbooks.pub

Orientation of the Cyclohexyl Rings: The two cyclohexyl rings attached to the same carbon atom will experience significant steric hindrance, forcing them into a specific relative orientation to minimize repulsion. This gem-dicyclohexyl arrangement is a key structural feature. acs.org

A thorough conformational analysis would involve generating a large pool of initial structures and then optimizing their geometries using a suitable level of theory, such as a molecular mechanics force field (e.g., MMFF or OPLS) followed by refinement with a more accurate quantum mechanical method like Density Functional Theory (DFT). nih.govsapub.org The relative energies of the resulting conformers can then be calculated to identify the most stable, low-energy structures.

Table 1: Key Torsional Angles for Conformational Analysis of Heptane, 1,1-dicyclohexyl-

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C-C-C-C (in heptyl chain) | Defines the backbone shape of the alkyl chain. | A combination of anti and gauche conformers is expected, with anti being generally more stable. |

| C(ring)-C(quat)-C(heptyl)-C | Governs the orientation of the heptyl chain relative to the cyclohexyl rings. | Steric hindrance will likely favor conformations where the chain extends away from the rings. |

The results of such an analysis would likely show that the lowest energy conformers of Heptane, 1,1-dicyclohexyl- have both cyclohexane rings in the chair conformation and the heptyl chain in an extended, anti-periplanar arrangement to minimize steric strain. lumenlearning.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a comprehensive picture of the molecule's stereochemistry.

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the electronic structure, thermodynamic stability, and potential reactivity of Heptane, 1,1-dicyclohexyl-. wikipedia.org These methods solve the Schrödinger equation in an approximate manner to provide detailed information about electron distribution and energy. uniud.it

Electronic Structure: A primary output of a DFT calculation is the molecular orbital (MO) diagram, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. oiccpress.com For a saturated alkane like Heptane, 1,1-dicyclohexyl-, a large HOMO-LUMO gap is expected, consistent with its generally low reactivity.

Another valuable tool is the calculation of the electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. For a non-polar hydrocarbon like this, the ESP map would show a largely neutral surface with slightly negative regions associated with C-H bonds and slightly positive regions around the hydrogen atoms.

Stability: The thermodynamic stability of different conformers of Heptane, 1,1-dicyclohexyl- can be precisely determined by calculating their absolute and relative energies. DFT calculations can also yield key thermodynamic properties like the enthalpy of formation. mdpi.comresearchgate.net By comparing the energies of reactants, products, and transition states, potential reaction pathways can be mapped out.

Reactivity Pathways: While alkanes are generally unreactive, computational studies can explore potential reaction pathways, such as those involved in combustion or dehydrogenation. mdpi.com For instance, the C-H bond dissociation energies for the various non-equivalent hydrogen atoms in Heptane, 1,1-dicyclohexyl- could be calculated. It is expected that the tertiary C-H bonds on the cyclohexane rings would have lower bond dissociation energies than the secondary methylene (B1212753) hydrogens of the heptyl chain, making them more susceptible to radical abstraction. The quaternary carbon, lacking any hydrogen atoms, would be unreactive in this regard.

Table 2: Hypothetical DFT-Calculated Properties for Heptane, 1,1-dicyclohexyl-

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low (large negative value) | Indicates low tendency to donate electrons. |

| LUMO Energy | High (positive or small negative value) | Indicates low tendency to accept electrons. |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | Close to zero | Consistent with a non-polar hydrocarbon structure. |

These quantum chemical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its macroscopic behavior.

Molecular Dynamics Simulations for Elucidating Intermolecular Interactions and Transport Properties

While quantum chemistry is excellent for studying single molecules, molecular dynamics (MD) simulations are the method of choice for investigating the behavior of a large ensemble of molecules in the liquid or solid state. nih.gov MD simulations solve Newton's equations of motion for each atom in the system, allowing for the observation of dynamic processes and the calculation of bulk properties. researchgate.net

For Heptane, 1,1-dicyclohexyl-, MD simulations would be crucial for understanding its properties as a liquid, such as its use in lubricants. uni-paderborn.de The simulations would model the intermolecular interactions, which for this non-polar molecule are dominated by van der Waals forces (specifically, London dispersion forces). researchgate.net

Intermolecular Interactions: By analyzing the radial distribution functions (RDFs) from an MD simulation, one can determine the average distances between different parts of the molecules in the liquid state. The RDFs would likely show that the bulky dicyclohexyl heads of the molecules tend to pack in a way that maximizes the interactions between the heptyl tails of neighboring molecules. The complex shape of the molecule would likely lead to a disordered, amorphous liquid structure with a relatively low density.

Transport Properties: MD simulations can be used to calculate important transport properties such as viscosity, diffusion coefficient, and thermal conductivity. researchgate.netresearchgate.net

Viscosity: Due to its large size, complex shape, and the resulting entanglement of the heptyl chains, Heptane, 1,1-dicyclohexyl- is expected to have a high viscosity. MD simulations can predict this property, which is critical for its application as a lubricant.

Diffusion Coefficient: The self-diffusion coefficient, which measures how quickly a molecule moves through the liquid, is expected to be low due to the molecule's large mass and the strong intermolecular forces.

Thermal Conductivity: MD simulations can also predict how well the material conducts heat, another important property for lubricant applications.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the inter- and intramolecular forces.

Predictive Modeling of Spectroscopic Signatures using Ab Initio and Density Functional Theory Approaches

Computational methods are highly effective at predicting spectroscopic properties, which can be used to verify experimental data or to aid in the identification of a compound. wikipedia.org DFT and other ab initio methods are commonly used for this purpose. arxiv.orgchemistryviews.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of DFT. nih.govd-nb.infoimist.ma By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C chemical shifts. researchgate.net For Heptane, 1,1-dicyclohexyl-, this would be a complex undertaking due to the large number of chemically non-equivalent carbon and hydrogen atoms.

¹³C NMR: A predicted ¹³C NMR spectrum would show distinct signals for the quaternary carbon, the carbons of the heptyl chain, and the carbons of the two cyclohexane rings. The chemical shifts of the cyclohexyl carbons would be sensitive to their position relative to the bulky substituent.

¹H NMR: The predicted ¹H NMR spectrum would be even more complex, with multiple overlapping signals for the numerous protons on the cyclohexane rings and the heptyl chain.

These theoretical spectra can be invaluable for interpreting experimental results and for confirming the structure of the molecule.

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. For Heptane, 1,1-dicyclohexyl-, the predicted IR spectrum would be dominated by C-H stretching and bending vibrations, characteristic of alkanes. Specific vibrational modes associated with the cyclohexane ring puckering and the skeletal vibrations of the heptyl chain could also be identified.

Table 3: Predicted Spectroscopic Features for Heptane, 1,1-dicyclohexyl-

| Spectroscopy | Predicted Feature | Information Gained |

|---|---|---|

| ¹³C NMR | Multiple distinct signals | Confirmation of the number of non-equivalent carbon atoms. |

| ¹H NMR | Complex, overlapping multiplets | Information on the chemical environment of different proton groups. |

The comparison of predicted and experimental spectra serves as a rigorous test of both the computational model and the experimental structure determination.

Development and Validation of Force Fields for Dicyclohexylalkane Systems in Coarse-Grained Simulations

For very large systems or very long simulation times, all-atom MD simulations can become computationally prohibitive. In such cases, coarse-grained (CG) simulations offer a more efficient alternative. In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for larger time steps. aip.org

The development of a reliable force field is the most critical aspect of any molecular simulation. sapub.org For a molecule like Heptane, 1,1-dicyclohexyl-, a specialized force field would be required. Standard force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM might have parameters for the individual components (cyclohexane and a heptyl chain), but the parameters for the unique quaternary carbon atom linking these three groups would likely need to be developed and validated. acs.orgacs.org

Force Field Parameterization: The development of a new force field typically involves fitting the parameters of the potential energy function to a combination of experimental data (e.g., liquid density, heat of vaporization) and high-level quantum mechanical calculations. nih.gov For Heptane, 1,1-dicyclohexyl-, this would involve:

Bonded Parameters: Determining the equilibrium bond lengths, bond angles, and dihedral angle potentials from QM calculations on the molecule or smaller fragments.

Non-bonded Parameters: Adjusting the Lennard-Jones parameters and partial atomic charges to reproduce experimental bulk properties and QM-calculated interaction energies.

Coarse-Graining: A CG model for Heptane, 1,1-dicyclohexyl- could represent each cyclohexane ring as a single bead and the heptyl chain as two or three connected beads. The interactions between these beads would then be parameterized to reproduce the structural and thermodynamic properties of the all-atom system or experimental data. This approach would be particularly useful for studying phenomena like the self-assembly of these molecules at interfaces or the bulk rheological properties of the corresponding lubricant.

The validation of any new force field, whether all-atom or coarse-grained, is crucial and involves comparing the results of simulations using the new force field against a wide range of experimental data to ensure its accuracy and transferability. uni-paderborn.deresearchgate.net

Future Research Directions and Unexplored Avenues for Heptane, 1,1 Dicyclohexyl

Investigation of Novel Derivatization and Functionalization Strategies for Expanded Applications

The chemical inertness of alkanes presents a significant challenge for their direct functionalization. However, modern synthetic methodologies are paving the way for the strategic introduction of functional groups, which could transform Heptane (B126788), 1,1-dicyclohexyl- from a simple hydrocarbon into a versatile platform chemical. Future research in this area could focus on:

Selective C-H Activation/Functionalization: Developing catalytic systems for the selective activation of specific C-H bonds within the Heptane, 1,1-dicyclohexyl- structure would be a paramount achievement. This could lead to the introduction of hydroxyl, amino, or carboxyl groups, opening pathways to new classes of polymers, surfactants, and specialty chemicals.

Halogenation and Subsequent Nucleophilic Substitution: Controlled halogenation could provide reactive handles on the molecule. Subsequent reactions with various nucleophiles would allow for the attachment of a wide array of functional moieties, thereby tuning the molecule's physical and chemical properties for specific applications.

Bio-catalytic Transformations: Employing enzymes or whole-cell biocatalysts for the functionalization of Heptane, 1,1-dicyclohexyl- offers a green and highly selective alternative to traditional chemical methods. Research could target the discovery or engineering of enzymes capable of hydroxylating or otherwise modifying the alkane structure.

The successful derivatization of Heptane, 1,1-dicyclohexyl- could lead to its application in areas far beyond its current use, such as in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials with tailored properties.

Development of Advanced In-Situ Spectroscopic Probes for Real-Time Reaction Monitoring of its Formation or Transformation

Understanding the kinetics and mechanisms of the formation and subsequent transformations of Heptane, 1,1-dicyclohexyl- is fundamental for process optimization and control. The development of advanced in-situ spectroscopic techniques is key to gaining these insights in real-time. Future research could explore:

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR have shown promise for the in-situ characterization of mixtures of linear and branched alkanes within porous media. acs.orgnih.gov Applying and refining such methods could allow for the real-time monitoring of the synthesis of Heptane, 1,1-dicyclohexyl-, providing detailed information about reaction intermediates and byproducts.

In-Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): For catalytic reactions involving Heptane, 1,1-dicyclohexyl-, DRIFTS can be a powerful tool to study the adsorption and reaction of molecules on catalyst surfaces. researchgate.net This can help in elucidating reaction mechanisms and in the rational design of more efficient catalysts.

Raman Spectroscopy: This technique can provide complementary information to IR spectroscopy and is particularly useful for studying reactions in aqueous media or for monitoring changes in the carbon skeleton of the molecule.

By combining data from these in-situ techniques, a comprehensive picture of the reaction dynamics can be constructed, enabling the development of more efficient and selective synthetic processes.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Performance Modeling

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. For a molecule like Heptane, 1,1-dicyclohexyl-, these computational tools can accelerate discovery and optimization in several ways:

Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the optimal reaction conditions (catalyst, solvent, temperature, etc.) for the synthesis of Heptane, 1,1-dicyclohexyl- with high yield and selectivity. arxiv.org This can significantly reduce the number of experiments required, saving time and resources.

Performance Modeling: By developing quantitative structure-property relationship (QSPR) models, it is possible to predict the physical and chemical properties of Heptane, 1,1-dicyclohexyl- and its derivatives. researchgate.net This allows for the in-silico screening of potential candidates for specific applications, such as lubricants with desired viscosity or heat capacity. cam.ac.ukacs.org

Reaction Mechanism Elucidation: ML algorithms can be used to analyze complex reaction data and identify patterns that may not be apparent to human researchers, thereby aiding in the elucidation of reaction mechanisms. acs.org

The integration of AI and ML into the research workflow for Heptane, 1,1-dicyclohexyl- will undoubtedly accelerate the pace of innovation and unlock new possibilities for its application.

Exploration of its Role in Emerging Energy Technologies and Sustainable Chemical Processes

The global push towards sustainability and cleaner energy sources opens up new avenues for the application of hydrocarbons like Heptane, 1,1-dicyclohexyl-. Future research should focus on its potential role in:

Liquid Organic Hydrogen Carriers (LOHCs): Dicyclohexylalkanes are being investigated as potential LOHCs for the safe and efficient storage and transport of hydrogen. mdpi.comresearchgate.net The high hydrogen content of Heptane, 1,1-dicyclohexyl- makes it a candidate for this technology. Research would need to focus on the efficiency of the hydrogenation and dehydrogenation cycles, as well as the long-term stability of the molecule.

Sustainable Fuels and Lubricants: The synthesis of Heptane, 1,1-dicyclohexyl- from renewable feedstocks or from the recycling of plastic waste, such as the production of dicycloalkanes from polycarbonate waste for jet fuel, would be a significant step towards a circular economy. researchgate.net Its properties as a lubricant component could also be leveraged in the formulation of high-performance, biodegradable lubricants.

Green Solvents: The highly non-polar nature of Heptane, 1,1-dicyclohexyl- could make it a suitable green solvent replacement for more hazardous solvents in certain applications. gctlc.org Its high boiling point and low volatility are advantageous from an environmental and safety perspective.

By exploring these emerging applications, Heptane, 1,1-dicyclohexyl- could transition from a conventional petrochemical to a key component in a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the thermodynamic properties of 1,1-dicyclohexylheptane in liquid mixtures?

- Methodology : Use Scott’s two-liquid model combined with nonrandomness assumptions (similar to Wilson’s approach) to calculate Gibbs free energy of mixing. This method accounts for moderate to strongly nonideal systems and allows parameterization via α12 to adapt to diverse mixtures . For density and viscosity measurements, employ pseudo-binary mixture experiments under controlled temperature (T) and pressure (P), as demonstrated in studies on heptane/bitumen systems .

Q. How can surface tension data for 1,1-dicyclohexylheptane mixtures be accurately measured and modeled?

- Methodology : Apply the pendent drop method with Redlich-Kister equation fitting for temperature-dependent surface tension analysis. This approach minimizes deviations to ±1% and provides reliable thermophysical data for engineering applications . Validate results against Van der Waals equation predictions to ensure consistency with intermolecular interaction models.

Q. What spectroscopic techniques are suitable for distinguishing 1,1-dicyclohexylheptane from structurally similar solvents?

- Methodology : Use principal component analysis (PCA) of hyperspectral data to separate hydrophobic solvents (e.g., heptane derivatives) from hydrophilic ones. Hydrophobic solvents like heptane exhibit distinct PC1 and PC2 score distributions, enabling identification even in complex mixtures .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for 1,1-dicyclohexylheptane’s stability and reactivity?

- Methodology : Perform density functional theory (DFT) calculations to analyze bond dissociation energies (e.g., C–NO2 vs. N–NO2) and predict detonation properties. For bicycloheptane derivatives, computational studies of heat of formation (HOF) and electronic structure can explain discrepancies between theoretical and experimental stability data . Cross-validate with molecular docking simulations for applications in antiviral or high-energy material research .

Q. What strategies optimize the synthesis of bicycloheptane derivatives like 1,1-dicyclohexylheptane for high-energy density compounds (HEDCs)?

- Methodology : Design nitramine-functionalized derivatives via Mitsunobu reactions to enhance thermal stability while maintaining low impact sensitivity. Use substituent effects (e.g., methyl or cyclohexyl groups) to fine-tune detonation velocity (D) and pressure (P) . Validate synthetic routes with chromatographic purity assessments and safety protocols for handling reactive intermediates .

Q. How do local composition models address limitations in predicting ternary phase equilibria for 1,1-dicyclohexylheptane-containing systems?

- Methodology : Compare predictions from van Laar, Wilson, and Heil equations with experimental ternary vapor-liquid equilibria (VLE) data. For strongly nonideal systems, incorporate α12 adjustments in the Renon-Prausnitz model to improve accuracy . Use high-pressure viscometers and densitometers to validate phase behavior in hydrocarbon/solvent mixtures .

Data-Driven Research Considerations

Q. How should researchers handle conflicting data on 1,1-dicyclohexylheptane’s environmental or toxicological profiles?

- Methodology : Follow inclusion criteria for toxicological studies, such as route-specific exposure (inhalation, dermal) and systemic effect endpoints (hepatic, renal). Cross-reference with standardized databases like NIST Chemistry WebBook to verify physicochemical properties and mitigate bias from non-peer-reviewed sources .

Q. What statistical designs are effective for optimizing additive manufacturing of heptane-based separation structures?

- Methodology : Implement factorial experimental designs to test geometric and pressure parameters in 3D-printed structures. Use capillary rise height and contact angle measurements to correlate surface wetting properties with separation efficiency in cyclohexane/heptane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.